molecular formula C7H16N4O2 B14598622 N~5~-(Diaminomethylidene)-2-methyl-D-ornithine CAS No. 59574-24-2

N~5~-(Diaminomethylidene)-2-methyl-D-ornithine

Cat. No.: B14598622
CAS No.: 59574-24-2
M. Wt: 188.23 g/mol
InChI Key: LKRMSSDDHQZQHJ-SSDOTTSWSA-N
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Description

N~5~-(Diaminomethylidene)-2-methyl-D-ornithine is a synthetic derivative of ornithine, an amino acid that plays a crucial role in the urea cycle This compound is characterized by the presence of a diaminomethylidene group attached to the N5 position and a methyl group at the 2-position of the D-ornithine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-2-methyl-D-ornithine typically involves the following steps:

    Protection of the amino groups: The amino groups of D-ornithine are protected using suitable protecting groups such as tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Introduction of the diaminomethylidene group: The protected D-ornithine is then reacted with a suitable reagent, such as cyanamide, under basic conditions to introduce the diaminomethylidene group at the N5 position.

    Methylation: The 2-position of the D-ornithine backbone is methylated using a methylating agent such as methyl iodide in the presence of a base.

    Deprotection: The protecting groups are removed under acidic conditions to yield the final product, N5-(Diaminomethylidene)-2-methyl-D-ornithine.

Industrial Production Methods

Industrial production of N5-(Diaminomethylidene)-2-methyl-D-ornithine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-2-methyl-D-ornithine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the diaminomethylidene group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diaminomethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxo derivatives of N5-(Diaminomethylidene)-2-methyl-D-ornithine.

    Reduction: Amino derivatives where the diaminomethylidene group is reduced to an amine.

    Substitution: Substituted derivatives with different functional groups replacing the diaminomethylidene group.

Scientific Research Applications

N~5~-(Diaminomethylidene)-2-methyl-D-ornithine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in enzyme inhibition and as a potential modulator of metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-2-methyl-D-ornithine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in the urea cycle and amino acid metabolism, such as ornithine transcarbamylase and arginase.

    Pathways Involved: It modulates the urea cycle by inhibiting key enzymes, leading to altered levels of urea and other metabolites. This can have downstream effects on nitrogen metabolism and cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: A peptide derivative with similar structural features.

    N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide: Another derivative with two diaminomethylidene groups.

Uniqueness

N~5~-(Diaminomethylidene)-2-methyl-D-ornithine is unique due to the presence of both a diaminomethylidene group and a methyl group on the D-ornithine backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

59574-24-2

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid

InChI

InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m1/s1

InChI Key

LKRMSSDDHQZQHJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@@](CCCN=C(N)N)(C(=O)O)N

Canonical SMILES

CC(CCCN=C(N)N)(C(=O)O)N

Origin of Product

United States

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